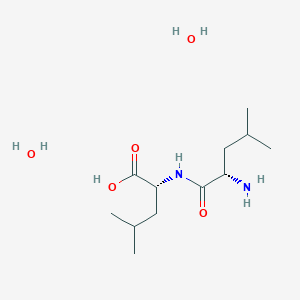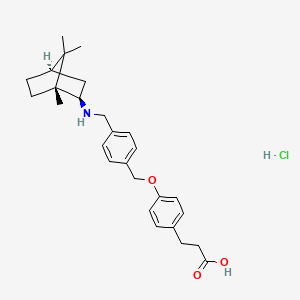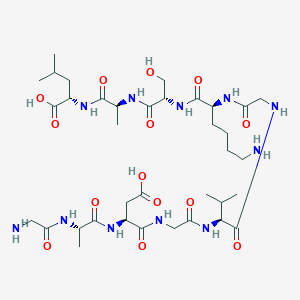
2-Amino-5-bromopyridine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-bromopyridine-d3, also known as 5-Bromo-2-pyridinamine-d3, is a deuterium-labeled derivative of 2-Amino-5-bromopyridine. This compound is primarily used in scientific research due to its unique properties, which include the presence of deuterium atoms. Deuterium labeling is often employed in drug development and pharmacokinetic studies to trace and quantify the behavior of molecules within biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-bromopyridine typically involves the bromination of 2-aminopyridine. The process begins with dissolving 2-aminopyridine in acetic acid, followed by the addition of bromine in acetic acid under controlled temperature conditions. The reaction mixture is then neutralized with sodium hydroxide to precipitate the product .
Industrial Production Methods: Industrial production of 2-Amino-5-bromopyridine-d3 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is crucial for incorporating deuterium atoms into the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-5-bromopyridine-d3 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can participate in nucleophilic substitution reactions, such as Suzuki and Sonogashira couplings, to form new carbon-carbon bonds.
Reductive Amination: This compound is used for labeling oligosaccharides via reductive amination.
Common Reagents and Conditions:
Suzuki Coupling: Palladium catalysts and organoboron compounds.
Sonogashira Coupling: Palladium catalysts and alkynes.
Reductive Amination: Reducing agents like sodium cyanoborohydride
Major Products: The major products formed from these reactions include various substituted pyridines and complex organic molecules used in pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
2-Amino-5-bromopyridine-d3 is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Used in labeling studies to trace molecular interactions and metabolic pathways.
Medicine: Employed in drug development to study pharmacokinetics and drug metabolism.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Amino-5-bromopyridine-d3 involves its interaction with molecular targets through its bromine and amino groups. These functional groups enable the compound to participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing molecular structures. The deuterium atoms in the compound provide stability and allow for precise tracking in metabolic studies .
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-5-chloropyridine
- 2-Amino-5-iodopyridine
- 2-Amino-3-bromopyridine
Comparison: 2-Amino-5-bromopyridine-d3 is unique due to the presence of deuterium atoms, which enhance its stability and make it an excellent tracer in research studies. Compared to its non-deuterated counterparts, it offers improved accuracy in tracking and quantification .
Eigenschaften
Molekularformel |
C5H5BrN2 |
|---|---|
Molekulargewicht |
176.03 g/mol |
IUPAC-Name |
5-bromo-3,4,6-trideuteriopyridin-2-amine |
InChI |
InChI=1S/C5H5BrN2/c6-4-1-2-5(7)8-3-4/h1-3H,(H2,7,8)/i1D,2D,3D |
InChI-Schlüssel |
WGOLHUGPTDEKCF-CBYSEHNBSA-N |
Isomerische SMILES |
[2H]C1=C(C(=NC(=C1Br)[2H])N)[2H] |
Kanonische SMILES |
C1=CC(=NC=C1Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[15.11.0.02,14.04,12.06,11.018,26.020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene](/img/structure/B12407265.png)


![2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetic acid](/img/structure/B12407299.png)






